REACTION_CXSMILES
|
N1(N)C=CC=C1.C[O:8]C(=O)CCC1C(=O)N(N)C(=O)NC=1.N1(N[C:28]([C:30]2[CH:31]=[N:32][C:33]([C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)=[N:34][CH:35]=2)=[O:29])C=CC=C1>>[C:36]1([C:33]2[N:32]=[CH:31][C:30]([C:28]([OH:29])=[O:8])=[CH:35][N:34]=2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC=1C(N(C(NC1)=O)N)=O)=O
|
Name
|
2-phenyl-pyrimidine-5-carboxylic acid pyrrol-1-ylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)NC(=O)C=1C=NC(=NC1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC=C(C=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |